(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one
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Overview
Description
(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is a complex organic compound characterized by its indole structure, which is a common motif in many natural products and pharmaceuticals. The presence of methoxy and dimethyl groups on the indole ring, along with the enone functionality, suggests potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable indole derivative with an enone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar enone functionality.
Disilanes: Organosilicon compounds with unique electronic properties.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with a similar indole-like structure.
Uniqueness
(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern on the indole ring and the presence of both methoxy and dimethyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
(E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-9(8-10(2)19)17-14-7-6-13-11(3)12(4)18-15(13)16(14)20-5/h6-8,17-18H,1-5H3/b9-8+ |
InChI Key |
MLBVFSVWIVIZEM-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(NC2=C1C=CC(=C2OC)N/C(=C/C(=O)C)/C)C |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2OC)NC(=CC(=O)C)C)C |
Origin of Product |
United States |
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